1-(5-Bromopyrimidin-2-yl)azepane

Description

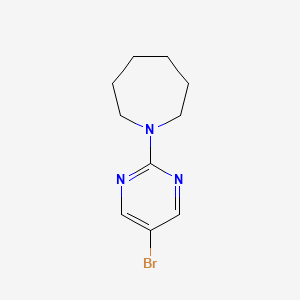

1-(5-Bromopyrimidin-2-yl)azepane is a brominated pyrimidine derivative featuring a seven-membered azepane ring. It is synthesized via nucleophilic substitution, where the azepane nitrogen displaces a leaving group (e.g., chlorine) on the pyrimidine ring. The compound is obtained as a colorless solid with a molecular weight of 255.1 g/mol (LCMS [M+H]⁺: 256.0/258.0 m/z for Br isotopes) . Its purity and structural integrity are confirmed by <sup>1</sup>H NMR, showing characteristic signals for the pyrimidine protons (δ 8.32–8.46 ppm) and azepane methylene groups (δ 1.47–3.66 ppm) . The bromine atom at the 5-position of the pyrimidine ring enhances electrophilicity, making it a versatile intermediate in medicinal chemistry for further functionalization, such as Suzuki-Miyaura cross-coupling reactions.

Properties

IUPAC Name |

1-(5-bromopyrimidin-2-yl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-9-7-12-10(13-8-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWWHHDYNMJYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716574 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015241-96-9 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(5-Bromopyrimidin-2-yl)azepane are compared below with analogs differing in ring size, substituents, or heteroatom placement. Key differences in physicochemical and biological behavior are highlighted.

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Observations

Ring Size and Flexibility :

- The seven-membered azepane ring in this compound confers conformational flexibility, which may enhance binding to less rigid biological targets compared to six-membered piperidine analogs (e.g., 446286-61-9) .

- The diazepane derivative (849021-44-9) introduces an additional nitrogen, enabling stronger hydrogen-bond interactions in kinase inhibitors .

The hydrazone derivative (C12H11BrN4O·H2O) exhibits distinct pharmacological activities (e.g., anticonvulsant) due to the hydrazone linker and methoxybenzyl group .

Biological Relevance :

- Pyrrolidine analogs (e.g., 887425-47-0) show antimicrobial activity, possibly due to the smaller ring size favoring penetration into bacterial membranes .

- The methyl group in 446286-61-9 enhances lipophilicity, making it suitable for blood-brain barrier penetration in CNS-targeted therapies .

Synthetic Utility :

- The bromine atom in this compound facilitates cross-coupling reactions, whereas the hydrazone derivative requires alternative synthetic routes (e.g., condensation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.